Acephate-d3
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Overview
Description
Acephate-d3 is an isotope-labeled analog of the organophosphate insecticide acephate. In this compound, the acetyl protons are replaced by deuterium, making it useful in various analytical applications . This compound is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acephate-d3 involves the incorporation of deuterium into the acetyl group of acephate. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the efficient incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Acephate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methamidophos-d3, a more potent insecticide.
Reduction: Reduction reactions can convert this compound back to its parent compound, acephate.
Substitution: Substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include methamidophos-d3 from oxidation, acephate from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
Acephate-d3 has a wide range of scientific research applications:
Mechanism of Action
Acephate-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in the death of the target insect . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Acephate: The non-labeled analog of Acephate-d3, used widely as an insecticide.
Methamidophos: A degradation product of acephate, also an organophosphate insecticide.
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness
Acephate-d3 is unique due to its isotopic labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference that allows for precise quantification and tracking in mass spectrometry studies . This property is not present in its non-labeled analogs, making Acephate-d3 a valuable tool in scientific research .
Properties
Molecular Formula |
C4H10NO3PS |
---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[methoxy(methylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i1D3 |
InChI Key |
YASYVMFAVPKPKE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NP(=O)(OC)SC |
Canonical SMILES |
CC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
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